molecular formula C8H9ClN2 B1274241 6-Chloro-1,2,3,4-tetrahydroquinoxaline CAS No. 73855-45-5

6-Chloro-1,2,3,4-tetrahydroquinoxaline

Cat. No. B1274241
CAS RN: 73855-45-5
M. Wt: 168.62 g/mol
InChI Key: SBWVMNMIHNOTET-UHFFFAOYSA-N
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Description

6-Chloro-1,2,3,4-tetrahydroquinoxaline is a chemical compound that is part of the quinoxaline family, a class of heterocyclic aromatic organic compounds. It features a quinoxaline core structure with a chlorine atom and four additional hydrogen atoms, making it a tetrahydro derivative. This compound serves as a key intermediate in the synthesis of various chemical entities with potential biological activities.

Synthesis Analysis

The synthesis of derivatives of tetrahydroquinoxaline has been explored in several studies. For instance, a two-step sequence was developed to synthesize disubstituted 6,7-dichloro-1,2,3,4-tetrahydroquinoxalines without blocking the reactive centers, leading to N-acyl-N'-dichloroacetyl derivatives . Another study reported the electrochemical synthesis of 1,4-di(2-pyridylmethyl)-1,2,3,4-tetrahydroquinoxaline-6,7-dione through the electrooxidation of catechol in the presence of a specific ethylenediamine derivative . Additionally, the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was achieved from 3,4-dimethoxy phenethylamine through a series of reactions including acylation and reduction .

Molecular Structure Analysis

The molecular structure of tetrahydroquinoxaline derivatives has been characterized using various analytical techniques. Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and elemental analysis have been employed to characterize the structure of N-acyl-N'-dichloroacetyl-6,7-dichloro-1,2,3,4-tetrahydroquinoxalines . X-ray crystallography has been used to determine the absolute configuration of enantiomers of related tetrahydroisoquinoline compounds .

Chemical Reactions Analysis

The reactivity of tetrahydroquinoxaline derivatives has been demonstrated in various chemical reactions. For example, 6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline was used to react with (aryloxymethyl)oxiranes to produce new propan-2-ol derivatives, which exhibited moderate adrenergic blocking and sympatholytic activities . Displacement reactions of 2,3-dichloro-6-nitroquinoxaline have also been studied, leading to the synthesis of s-triazolo[3,4-a]quinoxaline derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-chloro-1,2,3,4-tetrahydroquinoxaline are not detailed in the provided papers, the properties of its derivatives suggest that these compounds are likely to be crystalline solids with defined melting points. Their solubility in various solvents and reactivity towards different reagents can be inferred from the synthesis methods and the reactions they undergo. The presence of chlorine atoms in the molecule may increase its reactivity, making it a valuable intermediate for further chemical transformations.

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-Chloro-1,2,3,4-tetrahydroquinoxaline has been involved in various chemical synthesis processes. For instance, it was used in the synthesis of novel quinoxalines, demonstrating tautomerism between the enamine and methylene imine forms (Kim, Choi, & Lim, 2003).
  • Another study focused on the green synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives, using methods that are both efficient and environmentally friendly (Festus & Craig, 2021).

Biological and Pharmacological Research

  • 6-Chloro-1,2,3,4-tetrahydroquinoxaline derivatives have been investigated for their neuropharmacological effects, including analgesia, sedation, convulsion, anxiety, memory, and psychosis in animal models (Olayiwola, Obafemi, & Taiwo, 2007).
  • Research has also explored the potential of N,N'-disubstituted-1,2,3,4-tetrahydroquinoxalines for protecting maize against the injury caused by acetochlor (Fu et al., 2017).

Synthesis and Conversion Techniques

  • The compound has been a part of studies involving the synthesis and conversion of quinoxaline derivatives, showcasing its versatility in organic chemistry (Kim et al., 2000).
  • A convenient method for synthesizing substituted 2,3-dioxo-1,2,3,4-tetrahydroquinoxalines was also developed, which involves the introduction of a chlorine atom ortho to the NHC(O) fragment of the heterocycle (Vlaskina & Perevalov, 2006).

Antimicrobial and Antibacterial Activities

  • Some novel di-substituted sulfonylquinoxaline derivatives showed significant antimicrobial activity against various bacteria and fungi, highlighting the compound's potential in drug discovery (Ammar et al., 2020).

Safety And Hazards

The safety data sheet for 6-Chloro-1,2,3,4-tetrahydroquinoxaline indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

6-Chloroquinoxaline-2,3-diol, a derivative of 6-Chloro-1,2,3,4-tetrahydroquinoxaline, can be used as glycine receptor antagonists to use as analgesics, anticonvulsants, neuroprotectants, and sedative-hypnotics . This suggests potential future directions for the use of 6-Chloro-1,2,3,4-tetrahydroquinoxaline in medical applications.

properties

IUPAC Name

6-chloro-1,2,3,4-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWVMNMIHNOTET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70224433
Record name Quinoxaline, 1,2,3,4-tetrahydro-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1,2,3,4-tetrahydroquinoxaline

CAS RN

73855-45-5
Record name Quinoxaline, 1,2,3,4-tetrahydro-6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073855455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline, 1,2,3,4-tetrahydro-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
J Davies, P Johncock, DA Jones - Polymer, 1999 - Elsevier
The synthesis and characterisation of novel polyfunctional N-glycidyl epoxies are reported. N,N′-Bis(3-chloro-2-hydroxypropyl)-1,2,3,4-tetrahydroquinoxaline underwent condensation …
Number of citations: 3 www.sciencedirect.com
P Clarke, A Moorhouse - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
In the preparation of 6-acetamido-l, 2, 3, 4-tetrahydroquinoxaline (I; R= NHAc) the required 3-chloro-4-nitroacetanilide was obtained by nitration of m-chloroacetanilide. This nitro-…
Number of citations: 3 pubs.rsc.org
J Kaválek, J Socha - Collection of Czechoslovak Chemical …, 1968 - cccc.uochb.cas.cz
For physico-chemical measurements, 3-hydroxy-2-methyl-6-chloroquinoxaline (I) and 3-hydroxy-2-methyl-6-sulfamoylquinoxaline (II) were required. Moreover, the latter compound was …
Number of citations: 2 cccc.uochb.cas.cz
A Walser, G Silverman, RI Fryer… - The Journal of Organic …, 1971 - ACS Publications
4-Hydroxy-5-phenyl-2, 3, 4, 5-tetrahydro-l. ff-l, 4-benzodiazepines have been shown to dehydrate to the corre-sponding 2, 3-dihydro derivatives or to ring contract to 1, 2, 3, 4-…
Number of citations: 19 pubs.acs.org
SK Lin - Molecules Online, 1996 - mdpi.org
The rotary evaporation of 1, 2-diamino aromatic compounds in diethyl oxalate at 50-80 C and 20 mbar leads to the formation of quinoxalines-2, 3-diones, as precipitates. Further …
Number of citations: 30 www.mdpi.org
X Zhang, J Chen, R Khan, G Shen, Z He… - Organic & …, 2019 - pubs.rsc.org
Rhodium-catalyzed transfer hydrogenation of quinoxalines with water as a hydrogen source was reported. The reaction allowed the simple preparation of tetrahydroquinoxalines under …
Number of citations: 18 pubs.rsc.org
N Kaur - 2022 - books.google.com
Raney Nickel-Assisted Synthesis of Heterocycles covers the synthesis of heterocycles using Raney nickel. The book focuses on the use of Raney-Ni, a common catalyst in …
Number of citations: 0 books.google.com
L Wang, J Liu, H Tian, C Qian - Synthetic communications, 2004 - Taylor & Francis
Ytterbium triflate are found to catalyze efficiently the Phillips‐type heterocyclization reactions of 1,2‐phenylenediamine and alkyl oxalate under solvent‐free and mild conditions to afford …
Number of citations: 56 www.tandfonline.com
Q Guo, J Chen, G Shen, G Lu, X Yang… - The Journal of …, 2021 - ACS Publications
A metal-free environmentally benign, simple, and efficient transfer hydrogenation process of quinoxaline has been developed using the HBpin reagent as a hydrogen source. This …
Number of citations: 6 pubs.acs.org
野瀬敦子, 工藤忠宏 - YAKUGAKU ZASSHI, 1979 - jstage.jst.go.jp
Reaction of quinoline (I) and isoquinoline (VI) with diborane, followed by treatment with hydrochloric acid, afforded the corresponding 1, 2, 3, 4-tetrahydro compounds. However, …
Number of citations: 2 www.jstage.jst.go.jp

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